
Indibulin
Übersicht
Beschreibung
Indibulin, also known as N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amide, is a novel synthetic small molecule that acts as a microtubule inhibitor. It is known for its ability to destabilize microtubules, which are essential components of the cell’s cytoskeleton. Unlike other microtubule inhibitors such as taxanes and Vinca alkaloids, this compound does not exhibit neurotoxicity, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indibulin is synthesized through a multi-step process starting with indole derivativesThe final step involves the formation of the glyoxyl-amide linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and amide bond formations. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indibulin unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als Mikrotubuli-Inhibitor zusammenhängen. Dazu gehören:
Polymerisationsinhibition: this compound bindet an Tubulin und verhindert dessen Polymerisation zu Mikrotubuli.
Substitutionsreaktionen: Die Pyridinyl- und Chlorbenzyl-Gruppen können unter bestimmten Bedingungen Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Reagenzien: Häufige Reagenzien sind Palladiumkatalysatoren, Dichlormethan und verschiedene organische Lösungsmittel.
Hauptprodukte: Das Hauptprodukt der Reaktionen von this compound ist die Hemmung der Mikrotubuli-Polymerisation, die zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
Indibulin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Tubulin bindet, ein Protein, das Mikrotubuli bildet. Diese Bindung verhindert die Polymerisation von Tubulin zu Mikrotubuli, was zur Destabilisierung des Mikrotubulinetzwerks führt. Als Ergebnis können Zellen die Mitose nicht abschließen, was zu einem Zellzyklusarrest in der G2/M-Phase und anschließender Apoptose führt . This compound zielt speziell auf unmodifiziertes Tubulin ab, das in Krebszellen häufiger vorkommt, wodurch das Risiko von Neurotoxizität verringert wird .
Wirkmechanismus
Indibulin exerts its effects by binding to tubulin, a protein that forms microtubules. This binding prevents the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, cells are unable to complete mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This compound specifically targets unmodified tubulin, which is more prevalent in cancer cells, thereby reducing the risk of neurotoxicity .
Vergleich Mit ähnlichen Verbindungen
Indibulin ist unter Mikrotubuli-Inhibitoren einzigartig, da es keine Neurotoxizität aufweist. Zu ähnlichen Verbindungen gehören:
Taxane (z. B. Paclitaxel): Diese Verbindungen stabilisieren Mikrotubuli, verursachen aber oft periphere Neuropathie.
Vinca-Alkaloide (z. B. Vincristin): Diese Verbindungen hemmen ebenfalls die Mikrotubuli-Polymerisation, sind jedoch mit Neurotoxizität verbunden.
Die Fähigkeit von this compound, zwischen reifem neuronalem und nicht-neuronalem Tubulin zu unterscheiden, hebt es von diesen anderen Verbindungen ab und macht es zu einem vielversprechenden Kandidaten für die Krebstherapie mit weniger Nebenwirkungen .
Biologische Aktivität
Indibulin, also known as ZIO-301 or D-24851, is a novel synthetic microtubule destabilizer that has garnered attention for its potential as an anti-cancer agent. It operates through a unique mechanism by binding to tubulin, inhibiting microtubule polymerization, and arresting cell growth, particularly at the G2/M phase of the cell cycle. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and its safety profile.
This compound's mechanism involves targeting specific subsets of microtubules. Unlike traditional microtubule inhibitors such as taxanes and vinca alkaloids, this compound does not bind to acetylated (mature neuronal) tubulins. This selectivity is crucial as it minimizes neurotoxic side effects commonly associated with other anti-mitotic agents. The binding site of this compound appears to be inaccessible on mature neuronal microtubules due to posttranslational modifications, allowing it to discriminate between neuronal and non-neuronal tubulin .
Key Mechanistic Findings:
- Microtubule Dynamics : this compound dampens microtubule dynamics, leading to reduced dynamic instability in live cells. It increases catastrophe and rescue frequencies while significantly diminishing overall dynamicity .
- Cell Cycle Arrest : this compound induces mitotic arrest by activating spindle checkpoint proteins (e.g., Mad2 and BubR1), which are critical for proper chromosome segregation during cell division .
- Apoptosis Induction : Treatment with this compound has been shown to lead to apoptosis-mediated cell death in various cancer cell lines, further supporting its role as a potent anti-cancer agent .
Efficacy in Cancer Models
This compound has demonstrated significant anti-tumor activity across a variety of cancer types in both in vitro and in vivo studies. Here are some notable findings:
In Vitro Studies
- MCF-7 Breast Cancer Cells : this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 150 nM, effectively blocking cell cycle progression at mitosis and inducing apoptosis .
- Non-Small Cell Lung Cancer (A549) : Strong synergistic effects were observed when this compound was combined with erlotinib (an EGFR inhibitor) and carboplatin, enhancing cytotoxicity compared to either agent alone .
In Vivo Studies
- Yoshida AH13 Rat Sarcoma Model : this compound induced complete tumor remission, showcasing its potent antitumor capabilities in preclinical settings .
- Xenograft Models : In models of advanced solid tumors, this compound has shown promising results without significant neurotoxicity, suggesting its potential for clinical application .
Synergistic Effects with Other Chemotherapeutics
This compound has been studied for its synergistic effects when combined with other chemotherapeutic agents:
- Vinblastine : In MCF-7 cells, this compound produced a synergistic antiproliferative effect when used alongside vinblastine, indicating potential for combination therapy .
- Tamoxifen and 5-FU : Enhanced cytotoxic effects were noted when this compound was combined with these agents in breast cancer models .
Safety Profile
One of the most compelling aspects of this compound is its minimal neurotoxicity. Preclinical studies indicate that it does not disrupt mature neuronal microtubules due to its selective binding properties. This feature distinguishes it from other microtubule inhibitors that often result in peripheral neuropathy as a side effect . During Phase I clinical trials, only limited hematologic toxicity was observed without major neurotoxic symptoms reported .
Summary Table of Biological Activity
Feature | Detail |
---|---|
Chemical Name | N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid |
Mechanism | Microtubule destabilization; G2/M phase arrest |
IC50 (MCF-7) | ~150 nM |
Synergistic Agents | Erlotinib, vinblastine, carboplatin |
Neurotoxicity | Minimal; discriminates between neuronal/non-neuronal tubulins |
Clinical Trials | Phase I ongoing; promising results in solid tumors |
Q & A
Basic Research Questions
Q. What experimental assays are recommended to evaluate Indibulin-induced apoptosis in cancer cells?
Annexin V/propidium iodide (PI) dual staining is the gold standard for distinguishing early apoptosis (Annexin V+), late apoptosis (Annexin V+/PI+), and necrosis (PI+). For example, in MCF-7 cells, 150 nM this compound increased early apoptosis to 27% at 24 hours, while 600 nM shifted cells to late apoptosis (23.3%) and necrosis (29%) . Flow cytometry protocols should include time-course analyses to capture dynamic apoptotic shifts.
Q. How should concentration ranges for this compound be optimized in vitro?
Dose-response studies must balance efficacy and solubility. Evidence from MCF-7 cells shows nonlinear effects: 150 nM primarily induces early apoptosis, while 600 nM drives necrosis, suggesting a threshold for cytotoxic saturation. Pilot experiments should test 50–1000 nM ranges, with IC50 calculations using nonlinear regression models (e.g., GraphPad Prism) .
Q. What in vitro models are suitable for assessing this compound’s antimitotic activity?
Use cancer cell lines with high mitotic indices (e.g., HeLa, MCF-7). Immunofluorescence staining of α/β-tubulin can visualize microtubule destabilization. Time-lapse microscopy is recommended to quantify mitotic arrest duration, as this compound induces prolonged metaphase arrest prior to apoptosis .
Advanced Research Questions
Q. How does this compound’s microtubule-binding mechanism differ from taxanes or vinca alkaloids to reduce neurotoxicity?
this compound selectively targets βIII-tubulin-deficient microtubules, prevalent in cancer cells but sparse in neurons. In neuroblastoma models, this compound showed minimal binding to βIII-tubulin, unlike paclitaxel, which disrupts neuronal microtubules. Computational docking studies and competitive binding assays (e.g., with colchicine) can validate its unique interaction with the tubulin colchicine site .
Q. What methodologies validate synergistic effects between this compound and other antimitotic agents?
Combinatorial studies with vinblastine in MCF-7 cells demonstrated synergy via Chou-Talalay analysis. Experimental design should include:
- Fixed-ratio drug combinations (e.g., this compound:vinblastine at 1:1, 1:2).
- Calculation of combination indices (CI < 1 indicates synergy).
- Mechanistic validation via cell-cycle profiling (flow cytometry) and microtubule polymerization assays .
Q. How can light-controlled release systems improve this compound’s targeted delivery in cellular studies?
Photoactivatable this compound prodrugs, such as N-alkylpyridinium salts, enable spatiotemporal control. In live cells, 488 nm light triggers prodrug cleavage, releasing active this compound. Protocols should optimize irradiation duration (e.g., 5–10 minutes) and validate efficacy via tubulin immunofluorescence post-activation .
Q. What pharmacokinetic challenges arise in oral this compound administration, and how are they addressed?
While this compound is orally bioavailable, its solubility and metabolic stability require optimization. Preclinical studies in rodents use pharmacokinetic parameters (Cmax, AUC) to assess bioavailability. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate rapid metabolism .
Q. How do in vitro neurotoxicity assays correlate with in vivo findings for this compound?
In vitro: Differentiate SH-SY5Y neuronal cells and expose to this compound (0–1000 nM). Assess neurite outgrowth and βIII-tubulin integrity via immunoblotting. In vivo: Rodent models evaluate motor function (rotarod test) and histopathological analysis of peripheral nerves. Preclinical data show no significant neurotoxicity at therapeutic doses .
Q. What molecular pathways beyond microtubule disruption contribute to this compound’s anticancer effects?
Transcriptomic profiling (RNA-seq) in treated cells reveals activation of stress-activated pathways, such as JNK. Knockdown experiments (siRNA against JNK1/2) can confirm its role in apoptosis. Additionally, this compound upregulates pro-apoptotic Bax and downregulates Bcl-2, measurable via qPCR and western blot .
Q. How should researchers address contradictions in apoptosis rates across this compound concentrations?
Nonlinear dose responses (e.g., lower early apoptosis at 300 nM vs. 150 nM) may reflect cell-line-specific resistance mechanisms. Replicate experiments with clonal populations and assess ABC transporter activity (e.g., P-gp efflux pumps via calcein-AM assay). Statistical tools like ANOVA with post-hoc tests (Tukey’s) can identify significant outliers .
Q. Methodological Notes
- Data Contradictions : Use sensitivity analyses (e.g., Monte Carlo simulations) to account for variability in apoptosis assays.
- Statistical Tools : For dose-response curves, employ four-parameter logistic models. Synergy studies require CompuSyn software for CI calculations.
- Ethical Standards : Adhere to ARRIVE guidelines for preclinical studies, ensuring sample sizes are justified via power analysis .
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174368 | |
Record name | Indibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-90-3 | |
Record name | Indibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06169 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.